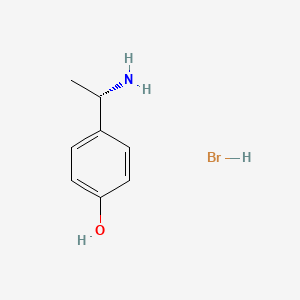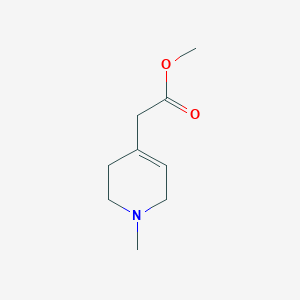
tert-Butyl 3-carbamoylpropylmethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-carbamoylpropylmethylcarbamate: is a versatile chemical compound widely used in scientific research. This compound exhibits exceptional properties, making it indispensable for various applications, including drug development and environmental analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamoylpropylmethylcarbamate typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of tert-butyl hydroperoxide and benzyl cyanide, similar to laboratory synthesis. The reaction conditions are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-carbamoylpropylmethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly stable towards most nucleophiles and bases, making it suitable for use in diverse chemical environments .
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: this compound can undergo substitution reactions with various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-carbamoylpropylmethylcarbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology: In biological research, this compound serves as a biochemical reagent for the synthesis of various bioactive compounds. It is used in the preparation of N-Boc-1,3-propanediamine, which plays a crucial role in the synthesis of spermidine analogs .
Medicine: The compound is utilized in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and ease of synthesis make it a preferred choice for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-carbamoylpropylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable carbamate bonds, which can modify the activity of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl (3-aminopropyl)carbamate: This compound is used as a biochemical reagent and shares similar properties with tert-Butyl 3-carbamoylpropylmethylcarbamate.
tert-Butyl (3-(methylamino)propyl)carbamate: Another similar compound used in various chemical reactions and research applications.
Uniqueness: this compound is unique due to its exceptional stability and reactivity. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-4-oxobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(4)7-5-6-8(11)13/h5-7H2,1-4H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJQTSTRHEWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2975174.png)
![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2975180.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2975182.png)



![N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2975188.png)
![(2E)-3-(naphthalen-2-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2975190.png)
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)
![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)
![N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B2975196.png)
